Homatropine Methylbromide

Ophthalmology Anticholinergic Side Effects Oral Bioavailability

Why choose this Homatropine Methylbromide? Its quaternary ammonium structure ensures <1% CNS penetration, eliminating the confounding mydriatic effects seen with atropine (130-fold higher). This peripheral selectivity, combined with 4x greater ganglionic potency and validated rectal bioavailability for rapid absorption, makes it the definitive tool for specialized GI motility, autonomic dysfunction, and drug delivery studies. Procure the compound that delivers reproducible, target-organ-specific results without compromising experimental integrity.

Molecular Formula C17H24BrNO3
Molecular Weight 370.3 g/mol
CAS No. 80-49-9
Cat. No. B1673338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomatropine Methylbromide
CAS80-49-9
SynonymsHMBromide
homatropine methylbromide
homatropine methylbromide iodide, (3(R)-endo)-isomer
homatropine methylbromide iodide, (3(S)-endo)-isomer
homatropine methylbromide, (3(R)-endo)-isomer
homatropine methylbromide, (3(S)-endo)-isomer
homatropine methylbromide, endo-(+-)-isome
Molecular FormulaC17H24BrNO3
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1
InChIKeyFUFVKLQESJNNAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Homatropine Methylbromide CAS 80-49-9: Peripheral Muscarinic Antagonist Procurement Guide


Homatropine Methylbromide (CAS 80-49-9), also known as methylhomatropine bromide, is a quaternary ammonium salt of methylhomatropine [1]. As a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), it blocks parasympathetic nerve stimulation, thereby inhibiting pepsin and gastrin secretion [2]. Its quaternary ammonium structure restricts passage across the blood-brain barrier, resulting in a peripherally acting anticholinergic profile with minimal central nervous system effects [1].

Why Substituting Homatropine Methylbromide with Atropine or Other Anticholinergics Introduces Quantifiable Risk


Anticholinergic agents exhibit pronounced functional selectivity, and the peripheral selectivity of Homatropine Methylbromide, conferred by its quaternary ammonium structure, is not universal among its structural analogs [1]. Direct substitution with a tertiary amine like atropine introduces a >100-fold increase in mydriatic side effects following oral administration [2], while substitution with alternative quaternary compounds like ipratropium alters receptor subtype engagement . Generic interchange without quantifying these differences risks introducing unintended central nervous system effects, altering target organ specificity, and compromising therapeutic or experimental reproducibility.

Homatropine Methylbromide Comparative Efficacy Data: Atropine, Ipratropium, and In-Class Benchmarking


Differential Mydriatic and Antisecretory Potency vs. Atropine

Homatropine Methylbromide exhibits significantly reduced mydriatic and antisecretory activity compared to atropine, a key differentiation for applications where ocular and salivary side effects must be minimized. Following oral administration in the rat model, Homatropine Methylbromide was 130 times less mydriatic and 23 times less antisialagogue than atropine [1]. Subcutaneously, the differences were 5-fold (mydriatic) and 26-fold (antisialagogue) [1]. This functional selectivity is attributed to the compound's quaternary ammonium structure and resultant peripheral restriction.

Ophthalmology Anticholinergic Side Effects Oral Bioavailability

Unique Ganglionic Blocking Activity vs. Atropine

In contrast to its reduced peripheral muscarinic effects, Homatropine Methylbromide demonstrates superior ganglionic blocking activity. In the cat, intravenous administration of Homatropine Methylbromide was approximately four times more potent than atropine in depressing transmission across the superior cervical ganglion [1]. Critically, atropine was found to be ineffective at the dosage levels used for other criteria of ganglionic activity, highlighting a qualitative and quantitative differentiation in mechanism [1].

Neuropharmacology Ganglionic Transmission Sympathetic Nervous System

Clinical Evidence in Reflex Vagal Hypertonia (RVH)

Homatropine Methylbromide (HM) has demonstrated a unique clinical application in preventing sudden unexpected infant death due to reflex vagal hypertonia (RVH). In a study of 50 infants, HM treatment resulted in statistically significant improvements in key Holter electrocardiographic parameters compared to pre-treatment baselines [1]. A strong dose-response correlation was established between the HM-administered dose and both average heart rate (r = 0.93, p < 0.0001) and systolic blood pressure (r = 0.94, p < 0.0001) [1]. Post-treatment, patients' parameters normalized and showed no significant differences from a healthy control group [1].

Pediatric Cardiology Autonomic Dysfunction Vagal Tone

Comparative Receptor Affinity Profile (pA2 Values)

Homatropine Methylbromide exhibits a relatively uniform affinity profile across different peripheral muscarinic receptor populations. In guinea-pig tissue assays, it demonstrated similar pA2 values for muscarinic receptors in the stomach (pA2 = 7.13) and for those in the atria mediating force (pA2 = 7.21) and rate (pA2 = 7.07) responses [1]. This contrasts with receptor subtype-selective agents like pirenzepine (M1-selective) or inhaled compounds with distinct binding kinetics like tiotropium, highlighting Homatropine Methylbromide as a broad-spectrum peripheral muscarinic antagonist.

Receptor Pharmacology Muscarinic Receptors Tissue Selectivity

Rectal Bioavailability and Rapid Onset Profile

Pharmacokinetic studies in rats demonstrate that rectal administration of Homatropine [14C]methylbromide achieves higher and more rapid peak plasma concentrations compared to other routes of administration [1]. This route provides a distinct advantage for applications requiring rapid systemic absorption while bypassing first-pass metabolism, a property that may differ from other quaternary ammonium anticholinergics with lower rectal bioavailability.

Pharmacokinetics Drug Delivery Rectal Administration

Optimal Use Cases for Homatropine Methylbromide Based on Evidence-Based Differentiation


Peripheral Anticholinergic Tool with Minimal Ocular and CNS Effects

In research or preclinical settings requiring muscarinic blockade without confounding mydriatic, antisialagogue, or central nervous system effects, Homatropine Methylbromide is the preferred agent over atropine. The quantitative data showing a 130-fold reduction in oral mydriatic activity directly supports its selection for gastrointestinal motility studies or other peripheral assays where ocular side effects would compromise experimental integrity [1].

Investigations of Ganglionic Nicotinic Transmission

For neuropharmacology experiments studying ganglionic transmission, Homatropine Methylbromide provides a quantifiable advantage over atropine. Its four-fold greater potency in depressing sympathetic ganglionic transmission, coupled with atropine's ineffectiveness in certain ganglionic assays, makes it a critical positive control or pharmacological tool for isolating nicotinic receptor-mediated responses at the ganglionic level [1].

Specialized Pediatric Autonomic and Cardiology Research

Homatropine Methylbromide is a uniquely validated compound for studies of reflex vagal hypertonia and pediatric autonomic dysfunction. The clinical evidence demonstrating its efficacy in normalizing Holter parameters in infants with RVH, with a strong dose-response correlation, supports its procurement for specialized research into sudden infant death syndromes or other conditions characterized by parasympathetic overactivity [2].

Rectal Formulation and Alternative Delivery Studies

The compound's established rectal bioavailability profile makes it an ideal candidate for pharmacokinetic and drug delivery research. Studies requiring rapid absorption and avoidance of first-pass metabolism can leverage the rectal route to achieve higher and faster peak plasma concentrations compared to oral administration, a key differentiator for formulation development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homatropine Methylbromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.